3-(3,4-Difluorophenyl)-3-methylpyrrolidine
CAS No.: 1247155-91-4
Cat. No.: VC7579039
Molecular Formula: C11H13F2N
Molecular Weight: 197.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247155-91-4 |
|---|---|
| Molecular Formula | C11H13F2N |
| Molecular Weight | 197.229 |
| IUPAC Name | 3-(3,4-difluorophenyl)-3-methylpyrrolidine |
| Standard InChI | InChI=1S/C11H13F2N/c1-11(4-5-14-7-11)8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3 |
| Standard InChI Key | RNRXRZJYFVEGCC-UHFFFAOYSA-N |
| SMILES | CC1(CCNC1)C2=CC(=C(C=C2)F)F |
Introduction
General Information
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with a 3,4-difluorophenyl group and a methyl group. Its molecular formula is C12H14ClF2N, and it has a molecular weight of approximately 233.67 g/mol. The CAS number for this compound is 2703781-86-4.
Synthesis
The synthesis of 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride typically involves several steps:
-
Initial steps to form the pyrrolidine ring
-
Introduction of the methyl group at the 3-position
-
Attachment of the 3,4-difluorophenyl group
-
Conversion to the hydrochloride salt
Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity. Environmentally friendly catalysts and solvents can be employed to enhance efficiency during large-scale production.
Potential Applications and Research
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is of interest in medicinal chemistry for the development of pharmaceuticals. The difluorophenyl group enhances binding affinity and selectivity towards biological targets. Preliminary studies suggest that it may exhibit significant biological activity, potentially influencing various biochemical pathways by acting as an inhibitor or modulator of specific enzymes or receptors. Interaction studies focus on the compound's binding affinity and activity at various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics. It may also serve as a scaffold for developing new therapeutic agents targeting various diseases.
Structural Similarity
Several compounds share structural similarities with 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride | Pyrrolidine structure with different fluorine substitution | Potentially different biological activity due to substitution pattern |
| 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride | Methyl group on nitrogen atom | May exhibit different receptor binding profiles |
| (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Carboxylic acid functional group; difluorobenzyl substitution | Different pharmacological properties due to carboxylic acid functionality |
Safety Information
Hazard statements for a related compound, 4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one, include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume